molecular formula C25H21NO6 B12193516 (4E)-1-(furan-2-ylmethyl)-4-[hydroxy(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]-5-(3-hydroxyphenyl)pyrrolidine-2,3-dione

(4E)-1-(furan-2-ylmethyl)-4-[hydroxy(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]-5-(3-hydroxyphenyl)pyrrolidine-2,3-dione

Cat. No.: B12193516
M. Wt: 431.4 g/mol
InChI Key: XOTNVCWDHJNBHT-XTQSDGFTSA-N
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Description

1-[(furan-2-yl)methyl]-3-hydroxy-5-(3-hydroxyphenyl)-4-(2-methyl-2,3-dihydro-1-benzofuran-5-carbonyl)-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound with a unique structure that combines several functional groups, including furan, hydroxyphenyl, and benzofuran

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(furan-2-yl)methyl]-3-hydroxy-5-(3-hydroxyphenyl)-4-(2-methyl-2,3-dihydro-1-benzofuran-5-carbonyl)-2,5-dihydro-1H-pyrrol-2-one involves multiple steps, each requiring specific reaction conditions. The process typically begins with the preparation of the furan and benzofuran intermediates, followed by their coupling with hydroxyphenyl and pyrrol-2-one moieties. Common reagents used in these reactions include catalysts such as palladium or copper, and solvents like dichloromethane or ethanol .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes to increase yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the purification of the final product is crucial and can be achieved through techniques such as chromatography or crystallization .

Chemical Reactions Analysis

Types of Reactions

1-[(furan-2-yl)methyl]-3-hydroxy-5-(3-hydroxyphenyl)-4-(2-methyl-2,3-dihydro-1-benzofuran-5-carbonyl)-2,5-dihydro-1H-pyrrol-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy groups can yield corresponding ketones or aldehydes, while reduction of the carbonyl groups can produce alcohols .

Scientific Research Applications

1-[(furan-2-yl)methyl]-3-hydroxy-5-(3-hydroxyphenyl)-4-(2-methyl-2,3-dihydro-1-benzofuran-5-carbonyl)-2,5-dihydro-1H-pyrrol-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(furan-2-yl)methyl]-3-hydroxy-5-(3-hydroxyphenyl)-4-(2-methyl-2,3-dihydro-1-benzofuran-5-carbonyl)-2,5-dihydro-1H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other furan and benzofuran derivatives, such as:

  • 2-furylmethanol
  • 3-hydroxybenzofuran
  • 2-methylbenzofuran

Uniqueness

Its unique structure also enables it to interact with various biological targets, making it a versatile compound for research and development .

Properties

Molecular Formula

C25H21NO6

Molecular Weight

431.4 g/mol

IUPAC Name

(4E)-1-(furan-2-ylmethyl)-4-[hydroxy-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]-5-(3-hydroxyphenyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C25H21NO6/c1-14-10-17-11-16(7-8-20(17)32-14)23(28)21-22(15-4-2-5-18(27)12-15)26(25(30)24(21)29)13-19-6-3-9-31-19/h2-9,11-12,14,22,27-28H,10,13H2,1H3/b23-21+

InChI Key

XOTNVCWDHJNBHT-XTQSDGFTSA-N

Isomeric SMILES

CC1CC2=C(O1)C=CC(=C2)/C(=C\3/C(N(C(=O)C3=O)CC4=CC=CO4)C5=CC(=CC=C5)O)/O

Canonical SMILES

CC1CC2=C(O1)C=CC(=C2)C(=C3C(N(C(=O)C3=O)CC4=CC=CO4)C5=CC(=CC=C5)O)O

Origin of Product

United States

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